(R,R,R,R)-Orlistat, also known as tetrahydrolipstatin, is a potent and irreversible inhibitor of pancreatic lipase, a key enzyme involved in the digestion and absorption of dietary fats in the gastrointestinal tract. [ [] ] While widely recognized for its clinical use as an anti-obesity drug (marketed as Xenical® and Alli®), (R,R,R,R)-Orlistat has emerged as a valuable tool in various scientific research domains due to its inhibitory effects on other enzymes, particularly Fatty Acid Synthase (FASN). This document will delve into the diverse research applications of (R,R,R,R)-Orlistat, highlighting its significance beyond its established role in obesity management.
Orlistat is derived from the natural product lipstatin, which is produced by the bacterium Streptomyces toxytricini. The compound is classified as a tetrahydrolipstatin and specifically functions as a lipase inhibitor. Its chemical structure is characterized by the presence of a formyl-L-leucine derivative, making it an important compound in the treatment of obesity and hyperlipidaemia. The systematic name for orlistat is N-formyl-L-leucine [2S-[2alpha(R*), 3beta]]-1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester .
The synthesis of (R,R,R,R)-Orlistat involves several key steps:
The molecular formula of (R,R,R,R)-Orlistat is C_29H_53NO_5, with a molecular weight of approximately 495.73 g/mol. The compound features a complex structure that includes:
(R,R,R,R)-Orlistat primarily engages in reactions characteristic of esters and amides:
These reactions are vital for understanding how orlistat functions pharmacologically.
The mechanism by which (R,R,R,R)-Orlistat exerts its effects involves:
(R,R,R,R)-Orlistat exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
The primary application of (R,R,R,R)-Orlistat is in the management of obesity:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2